molecular formula C20H15ClN2O2S B2367656 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326833-47-9

3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2367656
CAS No.: 1326833-47-9
M. Wt: 382.86
InChI Key: JNEZKEISAOTBHN-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential biological activities . The compound you mentioned, “3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, belongs to this class. It has a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring. This core is substituted at the 3-position with a 4-chlorophenyl group and at the 1-position with a 2-phenylethyl group.


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on the reaction conditions and the other reactants present. Thieno[3,2-d]pyrimidin-4(3H)-ones have been found to exhibit antimycobacterial activity , suggesting that they might undergo reactions with biological targets.

Scientific Research Applications

Synthesis and Biological Activity

  • Thieno[2,3-d]pyrimidine derivatives, including those related to 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, have been synthesized and evaluated for their antibacterial properties. These compounds were synthesized using a variety of aromatic amines, showcasing their versatility in medicinal chemistry (More, Chandra, Nargund, & Nargund, 2013).

Antimicrobial and Anti-inflammatory Agents

  • A study on thieno[2,3-d]pyrimidine derivatives revealed their significance as bioactive compounds with multiple biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This research highlights the potential of these compounds in developing new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Receptor Antagonist in Reproductive Diseases

  • Thieno[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally related to this compound, have been synthesized and studied as potent human GnRH receptor antagonists. These compounds could be significant in treating reproductive diseases, showcasing the diverse therapeutic potential of this class of compounds (Guo et al., 2003).

Organic Chemistry and Photoluminescence

  • In the field of organic chemistry, thieno[3,2-d]pyrimidine derivatives have been synthesized for their photoluminescent properties. These compounds are interesting for electronic applications due to their strong photoluminescence and high photochemical stability (Beyerlein & Tieke, 2000).

Mechanism of Action

The mechanism of action of your compound would depend on its biological activity. As mentioned earlier, thieno[3,2-d]pyrimidin-4(3H)-ones have been found to exhibit antimycobacterial activity , so your compound might act by interacting with a target in Mycobacterium tuberculosis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2-phenylethylamine to form an imine intermediate, which is then reacted with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-phenylethylamine", "thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-phenylethylamine in the presence of a suitable solvent and a catalyst to form the imine intermediate.", "Step 2: Addition of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to the imine intermediate in the presence of a Lewis acid catalyst to form the final product.", "Step 3: Purification of the product by recrystallization or column chromatography." ] }

CAS No.

1326833-47-9

Molecular Formula

C20H15ClN2O2S

Molecular Weight

382.86

IUPAC Name

3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15ClN2O2S/c21-15-6-8-16(9-7-15)23-19(24)18-17(11-13-26-18)22(20(23)25)12-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2

InChI Key

JNEZKEISAOTBHN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3

solubility

not available

Origin of Product

United States

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